

"2-(1H-pyrazol-4-yl)pyrazine" bioactivity compared to similar heterocyclic compounds

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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)pyrazine

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The Promising Bioactivity of the Pyrazolyl-Pyrazine Scaffold: A Comparative Guide

A deep dive into the biological potential of pyrazolyl-pyrazine and similar heterocyclic compounds reveals a rich landscape of therapeutic possibilities. While direct bioactivity data for **2-(1H-pyrazol-4-yl)pyrazine** remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs and related heterocyclic compounds highlights the significant potential of this scaffold in drug discovery, particularly in oncology, infectious diseases, and kinase-driven inflammatory disorders.

The fusion of pyrazole and pyrazine rings, both privileged structures in medicinal chemistry, creates a molecular framework with diverse biological activities. Pyrazole-containing compounds are known for a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Similarly, the pyrazine ring is a key component in numerous FDA-approved drugs, particularly kinase inhibitors. This guide provides a comparative overview of the bioactivity of compounds structurally related to **2-(1H-pyrazol-4-yl)pyrazine**, supported by experimental data from published research.

Comparative Bioactivity of Pyrazolyl-Pyrazine Analogs and Related Heterocycles

To contextualize the potential bioactivity of **2-(1H-pyrazol-4-yl)pyrazine**, this section presents quantitative data for structurally similar compounds across three key therapeutic areas:

anticancer, antibacterial, and kinase inhibition.

Anticancer Activity

The pyrazolo[3,4-b]pyrazine core, an isomer of **2-(1H-pyrazol-4-yl)pyrazine**, has demonstrated notable anticancer effects. For instance, certain derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Compound/Scaffold	Target/Cell Line	Bioactivity (IC50/MIC)	Reference
Pyrazolo[3,4-b]pyrazine Derivative 15	MCF-7 (Breast Cancer)	IC50: 9.42 μ M	[1]
Chalcone Derivative 25a	MCF-7 (Breast Cancer)	More active than parent compound 15	[1]
Pyrazolo[3,4-d]pyrimidine Derivative 24	A549 (Non-small cell lung cancer)	IC50: 8.21 μ M	[2]
Pyrazolo[3,4-d]pyrimidine Derivative 24	HCT116 (Colorectal carcinoma)	IC50: 19.56 μ M	[2]
PTA-1 (A novel pyrazole derivative)	CCRF-CEM (Leukemia)	Potent cytotoxicity	[3]

Antibacterial Activity

Derivatives of pyrazole and pyrazolo[3,4-b]pyrazine have shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound/Scaffold	Bacterial Strain(s)	Bioactivity (MIC)	Reference
Pyrazolo-pyrazine Derivative 1	Anaerobic Bacteria	Elevated activity	[4]
Pyrazolo-pyrazine Derivative 1	Aerobic Bacteria	Low activity	[4]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-one 4d, 4e, 4g	S. aureus	8 µg/mL	[5]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-one 4e, 4g	B. subtilis	8 µg/mL	[5]
Pyrazole Derivative 3	E. coli	0.25 µg/mL	[6]
Pyrazole Derivative 4	S. epidermidis	0.25 µg/mL	[6]

Kinase Inhibitory Activity

The pyrazolyl-pyrazine scaffold is of significant interest for its potential as a kinase inhibitor. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.

Compound/Scaffold	Target Kinase	Bioactivity (IC50)	Reference
Gilteritinib (Pyrazine-2-carboxamide)	FLT3	0.29 nM	[7]
Gilteritinib (Pyrazine-2-carboxamide)	AXL	0.73 nM	[7]
Darovasertib (Pyrazine-2-carboxamide)	PKC α	1.9 nM	[7]
Compound 5 (SR-3677) (4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide)	ROCK-II	~3 nM	[8]
Biaryl-1H-pyrazole	G2019S-LRRK2	Potent and selective inhibition	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the bioactivity data presented above.

Anticancer Activity: MTT Cell Viability Assay

The cytotoxic activity of the pyrazolo[3,4-b]pyrazine derivatives was evaluated against the MCF-7 breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]

- Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- **Compound Treatment:** Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.
- **MTT Addition:** After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Determination:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the pyrazole derivatives was determined by the broth microdilution method to find the minimum inhibitory concentration (MIC).^{[5][6]}

- **Bacterial Strains:** Standard strains of Gram-positive (*Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria were used.
- **Culture Preparation:** Bacterial cultures were grown in Mueller-Hinton broth to a specific optical density corresponding to a known bacterial concentration.
- **Serial Dilution:** The test compounds were serially diluted in a 96-well microtiter plate.
- **Inoculation:** Each well was inoculated with the bacterial suspension.
- **Incubation:** The plates were incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

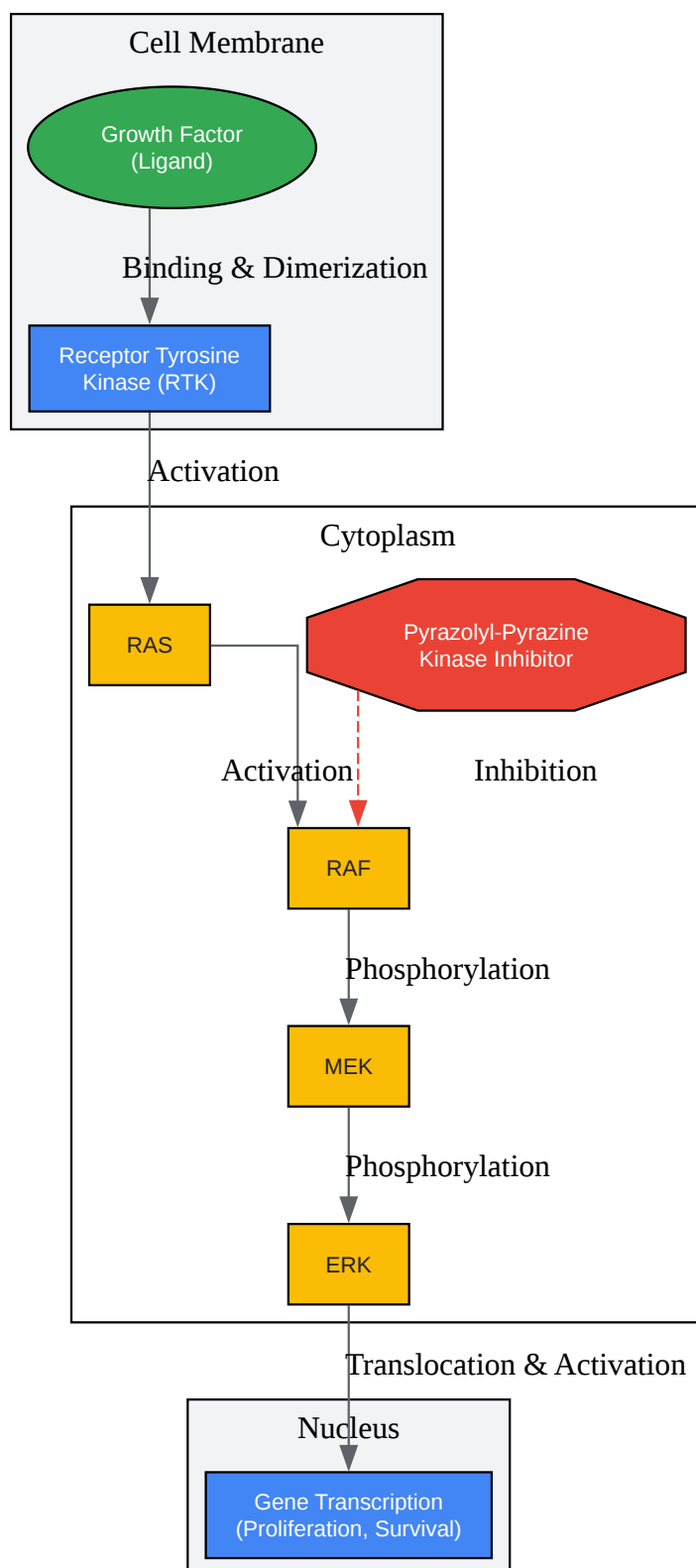
Kinase Inhibitory Activity: In Vitro Kinase Assay

The inhibitory activity of compounds against specific kinases was measured using in vitro kinase assays.

- **Kinase and Substrate:** Recombinant human kinase enzyme and a specific peptide substrate were used.
- **Compound Incubation:** The kinase, substrate, and various concentrations of the inhibitor were incubated in a reaction buffer containing ATP.
- **Phosphorylation Detection:** The extent of substrate phosphorylation was quantified, often using methods like radiometric assays (measuring incorporation of ^{32}P -ATP) or fluorescence-based assays.
- **IC₅₀ Calculation:** The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

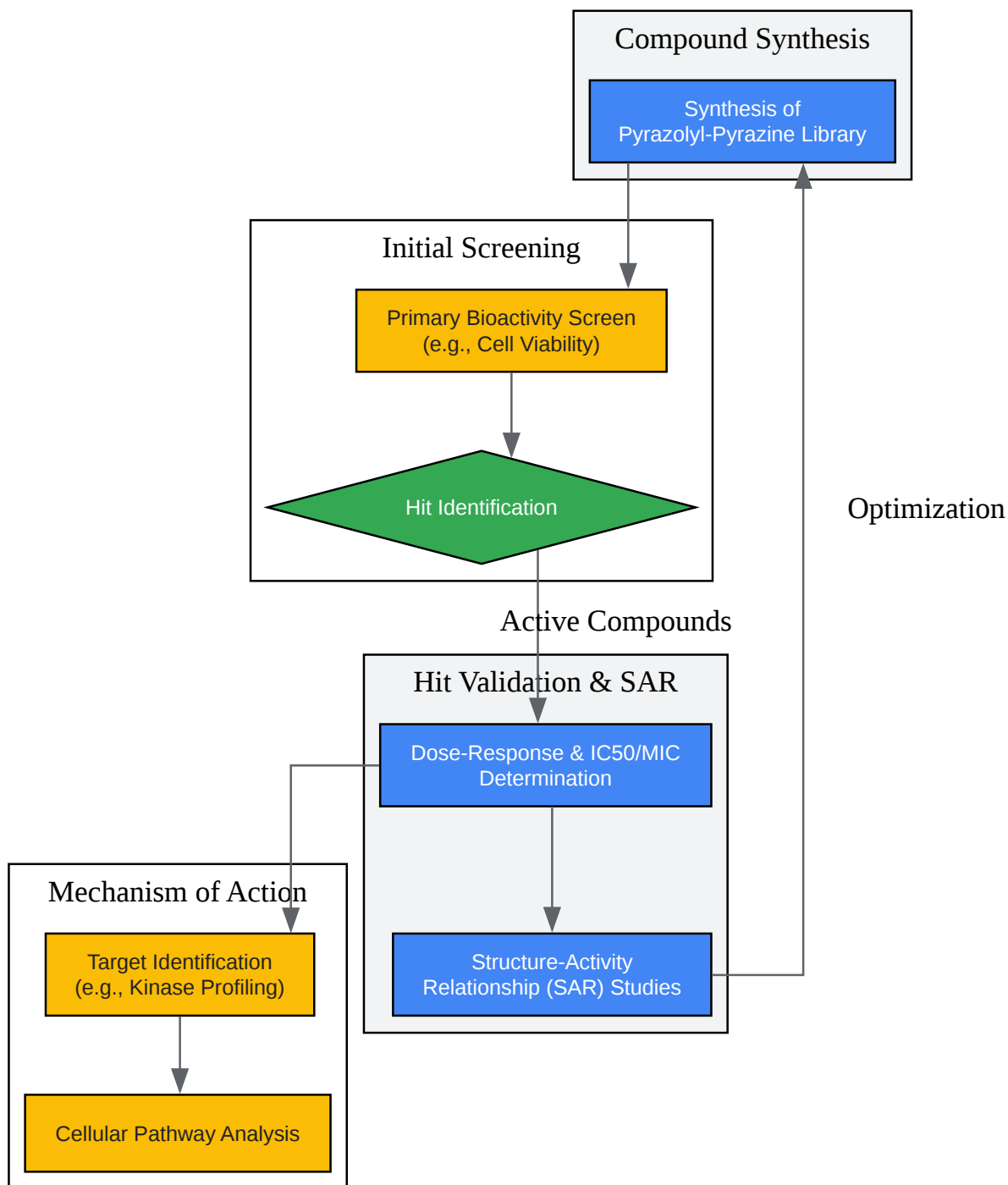
To illustrate the mechanism of action of kinase inhibitors, a common target for pyrazolyl-pyrazine scaffolds, the following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, which is frequently dysregulated in cancer.



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Caption: Simplified RTK-RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a kinase inhibitor.

The following diagram illustrates a typical workflow for screening and evaluating the bioactivity of novel heterocyclic compounds.



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Caption: General workflow for the discovery and characterization of bioactive heterocyclic compounds.

In conclusion, while the specific bioactivity of **2-(1H-pyrazol-4-yl)pyrazine** awaits detailed investigation, the broader family of pyrazolyl-pyrazines and related heterocyclic compounds demonstrates significant and varied biological activities. The data presented herein underscores the promise of this scaffold as a valuable starting point for the development of novel therapeutics. Further synthesis and screening of a focused library of **2-(1H-pyrazol-4-yl)pyrazine** derivatives are warranted to fully elucidate their therapeutic potential.

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